molecular formula C14H9BrN2O B2719459 3-((3-Bromophenyl)imino)indolin-2-one CAS No. 33828-99-8

3-((3-Bromophenyl)imino)indolin-2-one

Cat. No.: B2719459
CAS No.: 33828-99-8
M. Wt: 301.143
InChI Key: CZWZKAKNTORBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Bromophenyl)imino)indolin-2-one is a halogenated indolin-2-one derivative featuring a bromine atom at the meta position of the phenylimino group. Indolin-2-one scaffolds are widely studied for their biological activities, including antitumor, antimicrobial, and antioxidant properties .

Properties

IUPAC Name

3-(3-bromophenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-9-4-3-5-10(8-9)16-13-11-6-1-2-7-12(11)17-14(13)18/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWZKAKNTORBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC(=CC=C3)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Bromophenyl)imino)indolin-2-one typically involves the reaction of 3-bromoaniline with isatin under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the indolin-2-one structure. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 3-((3-Bromophenyl)imino)indolin-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-((3-Bromophenyl)imino)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-indolin-2-one derivatives.

    Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 3-((3-Bromophenyl)imino)indolin-2-one exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Anticancer Potential

The compound has shown promising anticancer activity by inducing apoptosis in various cancer cell lines. Mechanistically, it activates caspase-dependent pathways and inhibits cell proliferation through the downregulation of cyclin-dependent kinases (CDKs) while upregulating tumor suppressor proteins.

Table 1: Anticancer Activity Data

Cell LineGI50 Value (µM)
A549 (Lung Cancer)0.19
LOX IMVI (Melanoma)0.75
CCRF-CEM (Leukemia)2.0
HL-60 (Leukemia)3.0

Case Study 1: In Vitro Evaluation

A study evaluating the cytotoxic effects of 3-((3-Bromophenyl)imino)indolin-2-one against a panel of human tumor cell lines demonstrated significant growth inhibition, particularly in lung and melanoma cancer cells, indicating its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound not only induces apoptosis but also modulates key signaling pathways involved in cancer progression. This dual action enhances its therapeutic potential in oncology.

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituent Position/Halogen Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
3-((3-Bromophenyl)imino)indolin-2-one* 3-Bromo (meta) C₁₄H₉BrN₂O ~301.15 Not reported ~80–88†
3-((4-Chlorophenyl)imino)indolin-2-one 4-Chloro (para) C₁₄H₉ClN₂O 256.69 258–260‡ 88
3-(Pyridin-2-ylimino)indolin-2-one Pyridin-2-yl (heterocyclic) C₁₃H₉N₃O 223.24 264–266 84
3-((2-Mercaptophenyl)imino)indolin-2-one 2-Mercapto (thiol) C₁₄H₁₀N₂OS 254.30 120–122 75

Key Observations :

  • Positional Isomerism: The meta-bromo substitution in the target compound contrasts with the para-chloro in 3-((4-chlorophenyl)imino)indolin-2-one. Para-substituted derivatives often exhibit higher symmetry and packing efficiency, leading to elevated melting points (e.g., 258–260°C for the 4-chloro analog vs. unreported for the 3-bromo) .
  • Synthetic Yields: Brominated indolin-2-ones, such as 5-(3-bromophenyl)aminosulfonyl-indolin-2-one (), are synthesized in ~80% yields, comparable to chloro and fluoro analogs (72–87%) . This suggests minimal steric hindrance from bromine in similar reactions.

Key Observations :

  • Anticancer Potential: Brominated derivatives like 3-((2-bromobenzylidene)hydrazono)indolin-2-one show cytotoxicity against MCF7 and A2780 cells, suggesting that bromine’s electron-withdrawing effects may stabilize interactions with cellular targets like DNA or enzymes .
  • Antioxidant Activity: Pyridin-2-ylimino derivatives exhibit strong antioxidant activity due to the nitrogen-rich heterocycle, a feature absent in the brominated analog .
Spectral and Physicochemical Data
  • NMR Shifts: In 3-((4-chlorophenyl)imino)indolin-2-one, the imino proton resonates at δ 10.87 ppm (singlet, DMSO-d₆) . For the 3-bromo analog, deshielding due to bromine’s inductive effect may shift this peak downfield.
  • Mass Spectrometry : Brominated indolin-2-ones (e.g., 10i in ) show molecular ion peaks at m/z 340 (M⁺), consistent with Br’s isotopic pattern .

Biological Activity

3-((3-Bromophenyl)imino)indolin-2-one is a compound belonging to the indole derivative class, which has garnered attention for its diverse biological activities. This compound features a unique chemical structure that contributes to its potential therapeutic applications, particularly in anti-inflammatory and anticancer domains. This article explores the biological activity of this compound, supported by case studies, research findings, and comparative data.

Chemical Structure and Properties

The molecular formula of 3-((3-Bromophenyl)imino)indolin-2-one is C15_{15}H12_{12}BrN2_2O. The compound consists of an indolin-2-one core with a bromophenyl group, which is critical for its biological activity. The presence of the imine functional group enhances its reactivity and interaction with biological targets.

The biological activity of 3-((3-Bromophenyl)imino)indolin-2-one can be attributed to several mechanisms:

  • Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. It achieves this by suppressing the activation of key signaling pathways, including NF-κB and MAPK .
  • Anticancer Activity : It induces apoptosis in cancer cells through caspase-dependent pathways and inhibits cell proliferation by downregulating cyclin-dependent kinases (CDKs) .

Anti-inflammatory Studies

A study focused on various indolin derivatives, including 3-((3-Bromophenyl)imino)indolin-2-one, demonstrated significant anti-inflammatory effects. The evaluation involved measuring cytokine levels using ELISA and qRT-PCR techniques, revealing that this compound effectively reduces nitric oxide production and pro-inflammatory cytokine levels in a concentration-dependent manner .

Anticancer Studies

In vitro studies have assessed the cytotoxic effects of 3-((3-Bromophenyl)imino)indolin-2-one against multiple human cancer cell lines. Notably, it exhibited potent anticancer activity against A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer) cell lines. The compound's ability to inhibit cell migration was also highlighted in wound-healing assays, indicating its potential in preventing metastasis .

Comparative Analysis with Similar Compounds

To understand the efficacy of 3-((3-Bromophenyl)imino)indolin-2-one, it is essential to compare it with other indole derivatives:

Compound NameStructure DescriptionAnti-inflammatory ActivityAnticancer Activity
3-(3-Hydroxyphenyl)indolin-2-oneHydroxy group instead of bromineHighModerate
3-(3-Fluorophenyl)indolin-2-oneFluorine atom instead of bromineModerateHigh

This table illustrates that while 3-(3-hydroxyphenyl)-indolin-2-one shows high anti-inflammatory activity, 3-(3-bromophenyl)-imino-indolin-2-one demonstrates a balanced profile in both anti-inflammatory and anticancer activities.

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds related to 3-((3-Bromophenyl)imino)indolin-2-one:

  • Cytotoxicity Against Cancer Cell Lines : A series of studies reported that derivatives containing the indolin moiety exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with additional functional groups showed enhanced anticancer properties compared to simpler derivatives .
  • Structure–Activity Relationship (SAR) : Research has indicated that modifications in the bromophenyl group significantly affect the biological activity. For example, increasing the number of halogen substitutions on the phenyl ring tends to enhance anticancer efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.